Technical Whitepaper: Tioconazole Related Compound B
Technical Whitepaper: Tioconazole Related Compound B
The following technical guide provides an in-depth analysis of Tioconazole Related Compound B (CAS 61675-62-5), structured for researchers and analytical scientists involved in API profiling and CMC (Chemistry, Manufacturing, and Controls) development.
Structural Characterization, Mechanistic Origin, and Analytical Control Strategies[1]
Executive Summary
Tioconazole Related Compound B (Impurity B) is a critical process-related impurity found in the synthesis of the antifungal agent Tioconazole.[1][2] Chemically identified as 1-[2,4-Dichloro-β-[(2,5-dichloro-3-thenyl)oxy]phenethyl]imidazole hydrochloride , its presence is directly linked to the regioselectivity and purity of the thiophene starting materials used during manufacturing.[3][1][2]
For drug development professionals, controlling Impurity B is not merely a compliance exercise but a test of raw material supply chain integrity.[3] Its structural similarity to the Active Pharmaceutical Ingredient (API)—differing only by a single chlorine atom on the thiophene ring—presents significant separation challenges in Reverse-Phase HPLC (RP-HPLC), necessitating precise method optimization.[3][1][2]
Chemical Identity and Physicochemical Properties[1][4][5][6][7]
Impurity B is the 2,5-dichloro analogue of Tioconazole.[3][1][2] The additional chlorine atom at the 5-position of the thiophene ring increases the molecule's lipophilicity, typically resulting in a longer retention time compared to the parent drug in reverse-phase chromatography.[3][1]
Table 1: Chemical Specification Profile
| Parameter | Specification |
| Common Name | Tioconazole Related Compound B (USP) / Impurity B (EP) |
| CAS Number | 61675-62-5 |
| IUPAC Name | 1-{2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl}-1H-imidazole hydrochloride |
| Molecular Formula | C₁₆H₁₂Cl₄N₂OS[1][2][4][5] · HCl (Salt form) |
| Molecular Weight | 458.62 g/mol (HCl salt); 422.16 g/mol (Free base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water |
| Structural Alert | Halogenated thiophene (Potential alkylating agent precursor) |
Mechanistic Origin: The "Contaminated Reagent" Pathway
Unlike degradation impurities formed via oxidation or hydrolysis, Impurity B is a process-related impurity .[1][2] Its formation is strictly governed by the quality of the alkylating reagent used in the final steps of Tioconazole synthesis.
The Synthesis Logic
The standard synthesis of Tioconazole involves the O-alkylation of the secondary alcohol intermediate 1-(2,4-dichloro-β-hydroxyphenethyl)imidazole with 2-chloro-3-(chloromethyl)thiophene .[1][2]
The Error Mode
If the thiophene reagent synthesis is not tightly controlled, over-chlorination occurs, producing 2,5-dichloro-3-(chloromethyl)thiophene .[3][1][2] This contaminant competes with the correct reagent in the alkylation step, irreversibly forming Impurity B.[3]
Figure 1: Mechanistic Pathway of Impurity B Formation
Caption: Competitive alkylation pathway where the over-chlorinated thiophene contaminant leads to Impurity B.
Analytical Strategy: Detection and Control
Due to the structural homology between Tioconazole and Impurity B, "generic" C18 gradients often fail to provide baseline resolution.[3] The additional chlorine atom makes Impurity B more hydrophobic, causing it to elute after the main Tioconazole peak.[3]
4.1. Pharmacopoeial Status (USP/EP)
Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize this impurity.[3][1]
-
USP Monograph: Specifies "Tioconazole Related Compound B RS" for system suitability.
-
Limit: Typically NMT (Not More Than) 1.0% individually, though tighter internal limits (0.15%) are recommended for modern ICH Q3A compliance.[3]
4.2. Optimized HPLC Protocol
The following method is designed to maximize resolution between the API and the lipophilic Impurity B.
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent) | High carbon load required for retention of halogenated aromatics.[3][1][2] |
| Mobile Phase | Methanol : Water : Acetonitrile (45 : 40 : 15) + 0.2% TEA | TEA (Triethylamine) suppresses silanol interactions with the imidazole nitrogen, reducing tailing.[3][1] |
| pH Adjustment | Adjust to pH 7.5 with Phosphoric Acid | Alkaline pH keeps the imidazole neutral, improving peak shape; however, silica stability limits pH to <8.[3]0. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 2000 psi.[1][2] |
| Detection | UV @ 220 nm or 254 nm | 220 nm provides higher sensitivity; 254 nm is more selective for the aromatic rings. |
| Elution Order | 1. Tioconazole (approx 12-15 min)2. Impurity B (RRT ~ 1.2 - 1.[1][2]3) | Impurity B is more retained due to the extra -Cl group.[1][2] |
4.3. Identification by Mass Spectrometry
For confirmation during method validation, LC-MS is required.[1][2]
-
Tioconazole [M+H]+: m/z ~ 387/389 (Cl3 isotope pattern).[3][1]
-
Impurity B [M+H]+: m/z ~ 421/423 (Cl4 isotope pattern).[1]
-
Key Fragment: The loss of the imidazole ring is common; the diagnostic difference lies in the thiophene fragment ion.
Synthesis of Reference Standard
To validate analytical methods, researchers often require pure Impurity B. Since isolation from crude API is inefficient (low yield), rational synthesis is the preferred route.[3]
Protocol Summary:
-
Chloromethylation: React with formaldehyde and HCl to generate 2,5-dichloro-3-(chloromethyl)thiophene .[1][2] Note: This step controls the impurity identity.
-
Coupling: React the chloromethyl intermediate with 1-(2,4-dichloro-β-hydroxyphenethyl)imidazole in the presence of a strong base (NaH or KOH) in a polar aprotic solvent (DMF or DMSO).
-
Salt Formation: Treat the free base with ethanolic HCl to precipitate the hydrochloride salt (CAS 61675-62-5).[1][2]
Figure 2: Analytical Workflow for Impurity Profiling
Caption: Standard QC workflow for monitoring Tioconazole Impurity B.
Regulatory & Toxicology Context
Under ICH Q3A (R2) guidelines, Impurity B is classified as an Identified Impurity .[3]
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15% (for max daily dose < 2g)
Toxicological Assessment: While specific toxicology data for Impurity B is proprietary to license holders, its structural class (halo-thiophene) suggests it shares the general toxicity profile of the parent azole but with potentially altered metabolic stability.[3] It is generally not flagged as a mutagenic impurity (unlike certain alkyl halides), but standard genotoxicity assessment (in silico/Ames) is required if levels exceed qualification thresholds.[3]
References
-
United States Pharmacopeia (USP). Official Monograph: Tioconazole.[2][6][7] USP-NF Online.[1][2] (Accessed via USP Store).[1][2] Link
-
European Pharmacopoeia (Ph.[1][2] Eur.). Tioconazole Monograph 01/2008:1067.[2] EDQM.[2]
-
Sigma-Aldrich. Tioconazole Related Compound B Reference Standard.[1][2]Link[3][1]
-
PubChem. Tioconazole Related Compound B (Compound Summary). National Library of Medicine.[2] Link
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] Link
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- 3. tsijournals.com [tsijournals.com]
- 4. Tioconazole impurity C [EP] | C16H12BrCl3N2OS | CID 14178485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
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